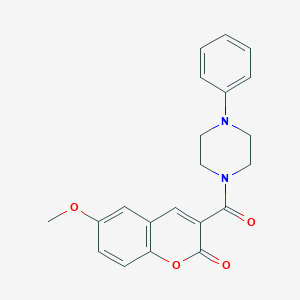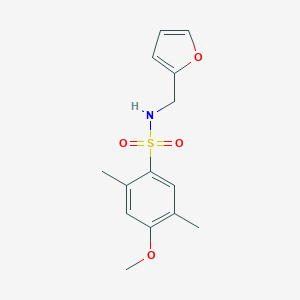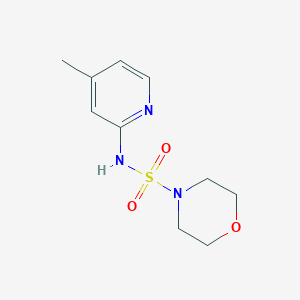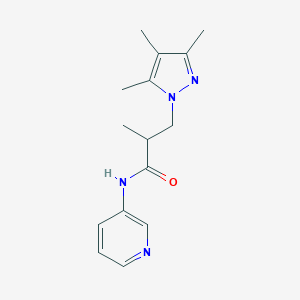![molecular formula C14H15N3O3 B279157 N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide, commonly known as ABEF, is a synthetic compound that has gained attention in the scientific community due to its potential in biochemical and physiological research. ABEF is a furamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of ABEF involves the formation of hydrogen bonds with the target molecule, leading to the inhibition of its activity. ABEF has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. ABEF has also been shown to bind to the binding site of receptors, preventing the binding of ligands and inhibiting the signaling pathway.
Biochemical and Physiological Effects:
ABEF has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor signaling, and the regulation of protein-protein interactions. ABEF has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. ABEF has also been shown to modulate the signaling pathway of G protein-coupled receptors, leading to the regulation of various physiological processes.
Advantages and Limitations for Lab Experiments
ABEF has several advantages for lab experiments, including its high purity and yield, its ability to inhibit enzyme activity and modulate receptor signaling, and its potential in the study of protein-protein interactions. However, ABEF also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of ABEF, including the development of new synthesis methods, the identification of new targets for ABEF, and the determination of its safety and efficacy in vivo. Further studies are needed to determine the optimal dosage and administration of ABEF, as well as its potential for use in the treatment of various diseases. Additionally, the study of ABEF in combination with other compounds may lead to the development of new therapeutic strategies.
Synthesis Methods
ABEF can be synthesized using various methods, including the condensation reaction of 2-aminobenzamide and 2-furoic acid, followed by reduction using sodium borohydride. Another method involves the reaction of 2-aminobenzamide and 2-furoyl chloride in the presence of triethylamine, followed by reduction using lithium aluminum hydride. Both methods result in the formation of ABEF with high purity and yield.
Scientific Research Applications
ABEF has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and receptor binding. ABEF has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase, which are involved in physiological processes such as neurotransmission and acid-base balance. ABEF has also been used to study the binding of ligands to receptors, such as the G protein-coupled receptor.
properties
Product Name |
N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide |
|---|---|
Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[2-[(2-aminobenzoyl)amino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c15-11-5-2-1-4-10(11)13(18)16-7-8-17-14(19)12-6-3-9-20-12/h1-6,9H,7-8,15H2,(H,16,18)(H,17,19) |
InChI Key |
OQSCBFCRHGEFAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CO2)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
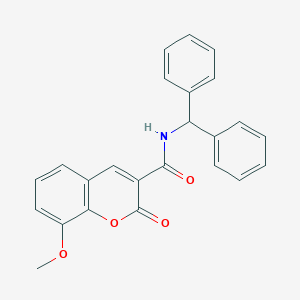
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)


